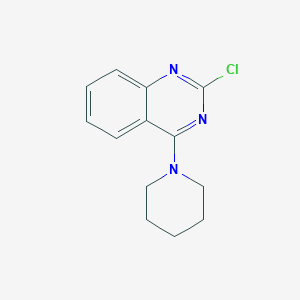

2-Chloro-4-(piperidin-1-yl)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-piperidin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-13-15-11-7-3-2-6-10(11)12(16-13)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBALDJMASMRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365449 | |

| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59870-45-0 | |

| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Biological Activities in Pre Clinical Models for 2 Chloro 4 Piperidin 1 Yl Quinazoline and Its Congeners

Cellular and Molecular Target Identification and Validation

The therapeutic potential of quinazoline (B50416) derivatives is primarily attributed to their ability to modulate the activity of key cellular enzymes and signaling proteins. The majority of research has centered on their action as protein kinase inhibitors, targeting the ATP-binding site and thereby blocking downstream signaling cascades involved in cell growth, proliferation, and survival. mdpi.comnih.gov

Quinazoline-based compounds have been successfully developed as inhibitors of several critical tyrosine kinases. mdpi.com The general mechanism involves the quinazoline nitrogen atoms forming hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, a foundational interaction for many approved drugs like gefitinib (B1684475) and erlotinib (B232). nih.govtandfonline.com

The quinazoline core is a well-established scaffold for developing EGFR inhibitors, with several approved drugs for cancer treatment based on this structure. nih.govnih.govmdpi.com EGFR is a receptor tyrosine kinase that, upon activation, triggers pathways leading to cell proliferation, differentiation, and survival. tandfonline.comnih.gov Its abnormal signaling is a key factor in the growth of various tumors. nih.gov

Derivatives of 2-chloro-4-anilino-quinazoline have been specifically designed and evaluated as EGFR inhibitors. bohrium.comnih.govresearchgate.net In one study, a series of these compounds were synthesized, leading to the identification of compound 8o , which was approximately 11-fold more potent against EGFR than its prototype. bohrium.comnih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the aniline (B41778) ring at the 4-position were critical. Specifically, a hydrogen bond donor at this position was found to be important for interaction with conserved amino acids in the EGFR binding site. bohrium.comnih.gov

Other research on 4-anilinoquinazoline (B1210976) derivatives showed that introducing phenyl urea (B33335) residues to the aniline moiety and adding small hydrophobic groups like -Cl or -CH₃ to the terminal benzene (B151609) ring resulted in elevated inhibitory activity against EGFR. mdpi.com

Table 1: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) |

| 1j | EGFR | 14 nM |

| 1l | EGFR | 14 nM |

| Compound 5 | EGFR | 1 nM |

| Compound 15 | EGFR | 5.9 nM |

| Compound 6d | EGFR | 0.069 µM |

Data sourced from multiple studies investigating different quinazoline congeners. mdpi.comnih.govglobalresearchonline.net

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tbzmed.ac.irtbzmed.ac.ir Inhibiting VEGFR-2 is therefore a critical strategy in cancer therapy. nih.govmdpi.com The quinazoline scaffold has been extensively used to develop potent VEGFR-2 inhibitors, often in conjunction with EGFR inhibition, leading to dual-target agents. tbzmed.ac.irtbzmed.ac.irnih.gov Simultaneous inhibition of both EGFR and VEGFR-2 signaling pathways can produce a synergistic antitumor effect. bohrium.comtbzmed.ac.ir

Studies on 2-chloro-4-anilino-quinazoline derivatives demonstrated their potential as dual EGFR/VEGFR-2 inhibitors. bohrium.comnih.govresearchgate.net Compound 8o from this series was found to be approximately 7-fold more potent against VEGFR-2 than the initial prototype compound. bohrium.comnih.gov Docking studies confirmed that these compounds fit into the ATP-binding site of VEGFR-2. researchgate.net

Further modifications, such as linking a 3-nitro-1,2,4-triazole (B13798) motif to the C-7 position of the 4-anilino-quinazoline core, also yielded potent dual EGFR/VEGFR-2 inhibitors. mdpi.com

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) |

| 1j | VEGFR-2 | 14 nM |

| 1l | VEGFR-2 | 14 nM |

| Compound 15 | VEGFR-2 | 36.78 nM |

| Compound 46 | VEGFR-2 | 5.4 nM |

Data sourced from multiple studies investigating different quinazoline congeners. mdpi.commdpi.comglobalresearchonline.net

PAK4 is a member of the p21-activated kinase family that is implicated in cellular processes such as migration, invasion, and proliferation. acs.orgnih.gov Overexpression of PAK4 is found in numerous cancers, making it an attractive target for therapeutic intervention. nih.gov

Researchers have successfully designed and synthesized novel PAK4 inhibitors based on a quinazoline scaffold. acs.orgnih.gov Starting with a 2,4-diaminoquinazoline series, structure-based drug design led to the development of 4-aminoquinazoline-2-carboxamide derivatives. acs.orgnih.gov One of the most potent compounds identified, 31 (CZh226) , demonstrated remarkable selectivity for PAK4 over the related PAK1 kinase (346-fold). acs.orgnih.gov This compound was shown to inhibit the migration and invasion of A549 tumor cells by regulating PAK4-directed signaling pathways. acs.orgnih.gov

In another study, a library of 2,4-diaminoquinazoline derivatives was developed, leading to the identification of compound 9d , which potently inhibited PAK4 with an IC₅₀ value of 0.033 μM. colby.edunih.gov

Table 3: PAK4 Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target Kinase | Inhibitory Activity (Kᵢ or IC₅₀) |

| Compound 12 | PAK4 | Kᵢ = 0.354 µM |

| Compound 14 | PAK4 | Kᵢ = 0.674 µM |

| Compound 9d | PAK4 | IC₅₀ = 0.033 µM |

| Compound 8d | PAK4 | IC₅₀ = 0.060 µM |

| Compound 9c | PAK4 | IC₅₀ = 0.068 µM |

Data sourced from multiple studies investigating different quinazoline congeners. acs.orgnih.govdoaj.org

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Its over-activation is a common feature in many cancers. nih.gov Consequently, developing inhibitors that target key components of this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery. mdpi.comnih.gov Several quinazoline-based compounds have been identified as potent PI3K inhibitors, with some, like Idelalisib and Copanlisib, receiving FDA approval. nih.govresearchgate.net

The quinazoline scaffold has been utilized to create dual PI3K/mTOR inhibitors, which can more effectively shut down the pathway by targeting two key nodes simultaneously. nih.govcncb.ac.cnresearchgate.netscite.ai For example, 4-morpholino-2-phenylquinazoline derivatives have been explored as a foundation for developing PI3K inhibitors. nih.gov The morpholine (B109124) group is a common feature in many PI3K inhibitor scaffolds. nih.gov Research has shown that modifications to the quinazoline core can lead to potent and isoform-selective PI3K inhibitors. nih.gov

Table 4: PI3K/mTOR Pathway Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target(s) | Inhibitory Activity (IC₅₀) |

| Compound 67 | PI3K | 2.98 nM |

| Compound 166 | PI3Kδ | 0.09 nM |

| NSC765844 | PI3Kα | 1.3 nM |

| NSC765844 | mTOR | 3.8 nM |

Data sourced from multiple studies investigating different quinazoline congeners. mdpi.comresearchgate.netnih.gov

Beyond their well-documented effects on protein kinases, quinazoline derivatives have been shown to modulate the activity of other classes of enzymes involved in cancer progression.

Research has identified quinazoline-based compounds that act as inhibitors of several other key enzymes:

Topoisomerases : Certain 2-aryl-substituted quinazoline derivatives have demonstrated potent inhibitory activity against topoisomerase I and II, enzymes critical for managing DNA topology during replication. nih.gov

Thymidylate Synthase : This enzyme is involved in the synthesis of DNA precursors, and its inhibition is a known anticancer strategy. Some quinazoline analogues have been found to prevent its activity. mdpi.comsci-hub.se

Poly(ADP-ribose) polymerase-1 (PARP) : PARP enzymes are involved in DNA repair. Quinazoline derivatives have been identified that can inhibit their function, which can be particularly effective in certain cancer types. mdpi.comsci-hub.se

Dihydrofolate Reductase (DHFR) : The quinazoline-based antifolate Trimetrexate is an FDA-approved drug that works by inhibiting DHFR, an enzyme essential for the synthesis of nucleic acids and amino acids. nih.gov

This broader enzymatic activity underscores the versatility of the quinazoline scaffold in the design of targeted therapeutic agents. mdpi.comnih.gov

Enzyme Modulatory Activities

Cholinesterase Inhibition (Acetylcholinesterase)

Quinazoline derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. mdpi.comtandfonline.com The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. tandfonline.com Researchers have designed and synthesized various quinazoline-based compounds to interact with both the catalytic active site and the peripheral anionic site of the AChE enzyme. tandfonline.com

In silico and in vitro studies have demonstrated the potential of different quinazoline derivatives as AChE inhibitors. researchgate.netnih.govekb.eg For instance, a series of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines showed significant AChE inhibitory activity. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the enzyme, suggesting that the quinazoline scaffold is a promising framework for the design of new AChE inhibitors. ekb.eg A ligand-based drug design approach using a 3D-QSAR pharmacophore model has also been utilized to identify novel quinazoline-based AChE inhibitors from chemical databases. tandfonline.com

α-Amylase Inhibition

α-Amylase inhibitors play a crucial role in managing postprandial hyperglycemia, a key concern in diabetes treatment, by retarding carbohydrate digestion. rjptonline.org Several novel quinazolinone derivatives have been synthesized and screened for their inhibitory effects on α-amylase. rjptonline.orgmdpi.com

One study evaluated a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones for their α-amylase inhibitory activity. The results, when compared to the reference drug quercetin (B1663063), indicated that several derivatives were potent inhibitors of the enzyme. mdpi.com Another investigation of thirty novel quinazolinone compounds revealed that some derivatives, such as PM20, PM7, PM28, and PM29, exhibited remarkable potency as α-amylase inhibitors, with activity comparable to the approved drug Acarbose. rjptonline.org These findings highlight the potential of the quinazoline scaffold in developing new agents for diabetes management. rjptonline.org

Table 1: α-Amylase Inhibitory Potencies of Selected Quinazolinone Derivatives

| Compound | IC50 (µM) |

|---|---|

| 3h | Potent Inhibitor |

| 5a | Potent Inhibitor |

| 5h | Potent Inhibitor |

| 3a | Potent Inhibitor |

| 3c | Potent Inhibitor |

| 3f | Potent Inhibitor |

| 5b-5f | Potent Inhibitors |

Data sourced from a study on 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and related compounds. mdpi.com "Potent Inhibitor" indicates that the study identified these compounds as more potent dual inhibitors than quercetin against α-amylase.

Carbonic Anhydrase Modulation

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govtandfonline.com Quinazoline derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. tandfonline.commdpi.com

A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against hCA isoforms I, II, IX, and XII. tandfonline.com Several of these compounds demonstrated potent inhibition, with KI values in the nanomolar range, comparable to the standard inhibitor acetazolamide. tandfonline.commdpi.com For example, compounds 2, 3, 4, 8, 9, and 12 from this series showed strong inhibitory action against the tumor-associated isoform hCA XII. tandfonline.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the enzyme's active site. tandfonline.com

Table 2: Inhibitory Action of Quinazoline Derivatives Against hCA Isoforms (KI values in nM)

| Compound | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| 2 | - | 6.4 | - | - |

| 3 | - | - | - | - |

| 4 | - | 14.2 | - | - |

| 8 | - | - | - | 3.1 - 20.2 |

| 9 | - | - | - | 3.1 - 20.2 |

| 12 | 57.8 - 740.2 | 6.4 - 14.2 | 7.1 - 93.6 | 3.1 - 20.2 |

Data represents a range of inhibitory constants (KI) for a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides. tandfonline.com

Modulation of Specific Cellular Pathways

Microtubule Polymerization Inhibition

Inhibition of tubulin polymerization is a key mechanism for anticancer drugs, as it disrupts cell division and leads to apoptosis. mdpi.comnih.gov Several quinazoline and quinazolinone derivatives have been identified as potent inhibitors of microtubule polymerization, often targeting the colchicine (B1669291) binding site. mdpi.comnih.govtandfonline.com

One study reported a novel quinazolin-4(3H)-one derivative that demonstrated strong binding to α- and β-tubulin proteins, leading to the inhibition of microtubule polymerization both in vitro and in vivo. This interference resulted in disordered microtubule organization and mitotic arrest. mdpi.com Another series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives was found to significantly inhibit microtubule protein polymerization in vitro, disrupt the cellular microtubule structure, and induce G2/M-phase cell cycle arrest. mdpi.com A specific quinazoline derivative, compound Q19, was found to be a potent antiproliferative agent against a colon cancer cell line with an IC50 value of 51 nM, effectively inhibiting microtubule polymerization by binding to the colchicine site on tubulin. nih.gov

Table 3: Microtubule Polymerization Inhibition by Quinazoline Derivatives

| Compound | Activity | IC50 |

|---|---|---|

| Compound 2 | Potent antiproliferative activity against six cancer cell lines | 51 to 440 nM |

| Compound 2 | Tubulin polymerization inhibition | 3.16 ± 0.21 μM |

| Compound Q19 | Potent antiproliferative activity against HT-29 cell line | 51 nM |

Data compiled from studies on various quinazoline derivatives. nih.govtandfonline.com

Anticonvulsant Activity Assessment in In Vitro Models

Quinazoline derivatives have a long history of investigation for their effects on the central nervous system, with some demonstrating significant anticonvulsant properties. wisdomlib.orgmdpi.comnih.gov The anticonvulsant activity of these compounds is often attributed to their interaction with GABAA receptors. ijcrt.org

Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity against electroshock-induced and pentylenetetrazol (PTZ)-induced seizures. mdpi.com Some of these compounds were found to be potent anticonvulsants. mdpi.com In another study, two series of 2,3-disubstituted quinazolin-4(3H)-one scaffolds were investigated as potential positive allosteric modulators of the GABAA receptor at the benzodiazepine (B76468) binding site. mdpi.com Several of these compounds exhibited anticonvulsant properties, with some showing protection levels ranging from 16.67% to 100% in preclinical models. mdpi.com For example, compounds 8, 13, and 19 from one study demonstrated 100% protection against myoclonic seizures. nih.gov

Antimicrobial Activity against Bacterial and Fungal Strains

The quinazoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting broad-spectrum activity against various bacterial and fungal pathogens. nih.govmdpi.comijpsdronline.comnih.gov

Antibacterial Activity: Numerous studies have confirmed the antibacterial potential of quinazoline derivatives. asianpubs.orgmediresonline.org For instance, novel 4-amino-N-(phenyl)benzenesulfonamides derivatives containing a chloro-substituent were found to be potent against gram-negative bacteria. mdpi.com In another study, synthesized quinazoline derivatives showed considerable antibacterial properties against both gram-positive (Bacillus subtilis, Staphylococcus aureus) and gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. ijpsdronline.com Specifically, compounds with alkyl and phenyl substitutions at the 6th position of the quinazoline ring displayed comparatively higher inhibition. ijpsdronline.com Some synthesized quinazolinone derivatives have shown antibacterial activity higher than standard drugs. mdpi.com

Antifungal Activity: Quinazoline derivatives have also demonstrated significant antifungal activity. mdpi.comijpsdronline.comnih.gov Some synthesized compounds have shown strong antifungal effects against various fungal strains, including Aspergillus niger and Candida albicans. ijpsdronline.comnih.gov For example, certain 4-(substituted aniline) quinazoline derivatives exhibited potent activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. mdpi.com Another study reported that newly synthesized pyrazol-quinazolinone compounds exhibited significant antifungal activity against seven different phytopathogenic fungi. mdpi.com Novel quinazoline derivatives have also been identified as potent antifungal agents that target the RNA tertiary structure of self-splicing group II introns in yeasts like Candida parapsilosis. acs.org

Table 4: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity |

|---|---|---|

| Chloro-derivative of 4-amino-N-(phenyl)benzenesulfonamides | Gram-negative bacteria | Potent candidate |

| Alkyl and phenyl substituted quinazolines (6th position) | Gram-positive and Gram-negative bacteria | Comparatively higher inhibition |

| 4-(substituted aniline) quinazolines | Fusarium moniliforme | Strong antifungal activity |

| Pyrazol-quinazolinones | Seven phytopathogenic fungi | Significant antifungal activity |

| Novel quinazoline derivatives | Candida parapsilosis | Potent antifungal activity (MIC = 2-8 μg/mL) |

Data compiled from various studies on the antimicrobial properties of quinazoline congeners. mdpi.comijpsdronline.commdpi.comacs.org

Antiviral Activity against Human Cytomegalovirus (HCMV)

The quinazoline scaffold is a component of compounds investigated for their antiviral properties. While research on 2-Chloro-4-(piperidin-1-yl)quinazoline itself is specific, studies on related quinazolinone and piperidine-containing structures demonstrate activity against various viruses, including Human Cytomegalomegalovirus (HCMV). HCMV infections are a significant concern, particularly in immunocompromised individuals, and current treatments can be limited by toxicity and the emergence of resistant viral strains. nih.govgoogle.com

Research into piperidine-4-carboxamide analogs identified several compounds that inhibit CMV replication in infected human foreskin fibroblasts. nih.gov For instance, a compound designated as 7 (containing a 4-(2-aminoethyl) pyridine (B92270) amide) showed improved anti-CMV activity compared to the initial hit compound 1 . nih.gov This suggests that specific substitutions on the piperidine (B6355638) ring are crucial for antiviral efficacy. The activity of these analogs was found to be additive when used with the established antiviral drug ganciclovir. nih.gov Further studies indicated that these compounds likely act at the late stages of viral replication. nih.gov

Other studies have identified different quinazolinone derivatives with antiviral capabilities against viruses like Zika and Dengue. nih.gov For example, a compound with a piperidin-1-yl substituent at the R6 position showed potent anti-Zika virus (ZIKV) activity, inhibiting replication by 99.9% at a 10 µM concentration. nih.gov This highlights the general potential of the quinazolinone core, combined with a piperidine moiety, as a basis for developing antiviral agents.

Table 1: Antiviral Activity of Selected Piperidine and Quinazolinone Congeners This table is interactive. You can sort and filter the data.

| Compound Class/Name | Virus | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine-4-carboxamide analog 7 | Human Cytomegalovirus (HCMV) | Plaque Assay | EC50: 0.55 ± 0.06 µM | nih.gov |

| Piperidine-4-carboxamide analog 8 | Human Cytomegalovirus (HCMV) | Plaque Assay | EC50: 0.42 ± 0.07 µM | nih.gov |

| Piperidine-4-carboxamide analog 9 | Human Cytomegalovirus (HCMV) | Plaque Assay | EC50: 0.35 ± 0.07 µM | nih.gov |

| Quinazolinone compound 22 | Zika Virus (ZIKV) | Cell-based Assay | 99.9% inhibition at 10 µM | nih.gov |

| Quinazolinone compound 27 | Zika Virus (ZIKV) | Cell-based Assay | 99.9% inhibition at 10 µM | nih.gov |

Anti-malarial Potential in Parasite Models

The quinazoline framework is a key structural motif in the development of novel antimalarial agents, driven by the urgent need for new drugs to combat resistant strains of Plasmodium parasites. longdom.org Congeners of this compound have been synthesized and evaluated for their activity against various stages of the malaria parasite's life cycle.

One line of research focused on optimizing 2-anilino-4-amino substituted quinazolines. acs.org By modifying the substituents at the 2 and 4 positions of the quinazoline ring, researchers generated compounds with potent activity against the asexual stage of Plasmodium falciparum. acs.org For example, analogs combining a 4-amino-1-methylpiperidinyl group at the 4-position with a 3-chloro-4-fluoroanilino group at the 2-position yielded potent compounds with EC50 values in the nanomolar range. acs.org Specifically, compound 56 in this series demonstrated an EC50 of 25 nM against the 3D7 strain of P. falciparum. acs.org

Other studies have explored quinazolinone-2-carboxamide derivatives, identifying a potent inhibitor, 19f , which was 95-fold more active than the initial screening hit. mmv.org This compound was effective against laboratory-resistant malaria strains and demonstrated a fast in vitro killing profile. mmv.org The broad interest in this chemical class stems from the versatility of the quinazolinone core, which is found in several bioactive natural products with antimalarial properties, such as febrifugine. longdom.org

**Table 2: Anti-malarial Activity of Selected Quinazoline Congeners against P. falciparum*** *This table is interactive. You can sort and filter the data.

| Compound Class/Name | P. falciparum Strain | Assay | EC50 (nM) | Reference |

|---|---|---|---|---|

| 2-anilino-4-amino-quinazoline 53 | 3D7 | Asexual Stage Growth | 35 | acs.org |

| 2-anilino-4-amino-quinazoline 54 | 3D7 | Asexual Stage Growth | 30 | acs.org |

| 2-anilino-4-amino-quinazoline 55 | 3D7 | Asexual Stage Growth | 30 | acs.org |

| 2-anilino-4-amino-quinazoline 56 | 3D7 | Asexual Stage Growth | 25 | acs.org |

| Quinoline Derivative 4b | Not Specified | In vitro | 0.014 µg/mL | nih.gov |

| Quinoline Derivative 12 | Not Specified | In vitro | 0.03 µg/mL | nih.gov |

Modulation of Calcium Channels

Derivatives of the quinazoline structure have been identified as modulators of voltage-gated calcium channels, specifically T-type calcium channels. nih.govnih.gov These channels are implicated in a variety of central nervous system (CNS) processes and disorders, making them attractive therapeutic targets. nih.gov

A high-throughput screening effort identified a class of quinazolinone compounds as T-type calcium channel antagonists. nih.gov Subsequent optimization of the initial hit compound, focusing on modifications at the 3- and 4-positions of the quinazolinone ring, led to the development of potent and selective antagonists. nih.govnih.gov These optimized quinazolinones, such as compounds 10 and 12 from the study, demonstrated robust in vivo efficacy in preclinical models of seizure and tremor. nih.gov This research highlights the potential of the quinazolinone scaffold to yield CNS-active agents that function by modulating ion channel activity. nih.gov

Table 3: Activity of Selected Quinazolinone Congeners on T-Type Calcium Channels This table is interactive. You can sort and filter the data.

| Compound Class/Name | Channel Target | Assay | Activity Profile | Reference |

|---|---|---|---|---|

| Quinazolinone HTS hit 3 | T-type Calcium Channel | FLIPR Screen | Identified as initial hit | nih.gov |

| Optimized Quinazolinone 10 | T-type Calcium Channel | In vitro / In vivo | Potent and selective antagonist | nih.gov |

| Optimized Quinazolinone 12 | T-type Calcium Channel | In vitro / In vivo | Potent and selective antagonist | nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloro 4 Piperidin 1 Yl Quinazoline Derivatives

Influence of Substituents on the Quinazoline (B50416) Core

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govmdpi.com Alterations to this core, particularly at the C2, C6, and C7 positions, have been shown to significantly impact the activity of 2-Chloro-4-(piperidin-1-yl)quinazoline derivatives.

The substitution at the C2 position of the quinazoline ring is a critical determinant of biological activity. While the parent compound features a chlorine atom at this position, modifications with other halogens and functional groups have been explored to modulate potency and selectivity. Studies on various quinazoline series have shown that the nature of the substituent at C2 can dramatically alter the compound's inhibitory profile. For instance, in the development of antibacterial agents, a series of 2-substituted quinazolines were synthesized, and it was found that specific substitutions led to improved broad-spectrum activity. nih.gov

Halogenation, in general, has been a key strategy in modifying the properties of quinazolinone derivatives for anticancer applications. The introduction of halogen atoms can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. rsc.org For example, fluorine-containing molecules have been noted for their potential to improve bioavailability. rsc.org Research on halogen-substituted 4(3H)-quinazolinones has highlighted their efficacy against breast cancer cell lines, with the type and position of the halogen influencing the inhibitory concentration. nih.gov While direct SAR studies on the C2 halogen of this compound are specific to the target, the general principles of halogenation suggest that replacing the chlorine with other halogens like bromine or fluorine could fine-tune the electronic properties and steric interactions of the molecule, thereby affecting its biological activity. The reactivity of the C2 position in quinazolines is generally less than that of the C4 position, often requiring specific synthetic strategies or catalysts for modification. nih.gov

The C6 and C7 positions of the quinazoline core offer valuable opportunities for structural modification to enhance biological activity and selectivity. These positions are often solvent-exposed in protein binding pockets, allowing for the introduction of various substituents to improve physicochemical properties and target engagement. For instance, in the context of adenosine (B11128) A2A receptor antagonists, substitutions at the C6 and C7 positions of 2-aminoquinazoline (B112073) derivatives were explored to enhance antagonist activity and solubility. mdpi.com

In many classes of quinazoline-based inhibitors, such as those targeting the epidermal growth factor receptor (EGFR), the introduction of small, flexible alkoxy groups at C6 and C7 has been a common strategy to improve potency. Quinazoline derivatives with substitutions at C4, C6, and C7 have been identified as a significant class of EGFR inhibitors. nih.gov For example, the presence of a piperazine (B1678402) ring at the C7-position of a quinazoline derivative was shown to exhibit potent inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov The nature of the N-substituent on the piperazine ring was also found to be crucial. nih.gov Furthermore, placing a nitro group at the C-6 position has been shown to increase the activity of certain quinazoline derivatives. nih.gov These findings underscore the importance of the substitution pattern on the benzene (B151609) portion of the quinazoline ring for achieving desired biological outcomes.

Conformational and Electronic Effects of the Piperidine (B6355638) Moiety

Alterations to the piperidine ring itself can lead to significant changes in biological activity. These modifications can range from the introduction of substituents on the piperidine ring to its replacement with other cyclic amines. For example, in a series of quinazoline derivatives developed as PAK4 inhibitors, various substituted piperidine and piperazine moieties were introduced at the C2 position, leading to compounds with potent inhibitory activity. nih.gov The substitution pattern on the piperidine or piperazine ring was found to be critical for potency. nih.gov

In another study, the replacement of a piperazine ring with a piperidine ring did not significantly affect the affinity for the H3 receptor but was a critical structural element for dual H3/σ1 receptor activity. nih.gov This highlights how subtle changes in the cyclic amine moiety can lead to profound differences in selectivity. The introduction of functional groups onto the piperidine ring can also enhance properties like solubility. For instance, incorporating a tertiary amine that can be protonated at physiological pH has been shown to significantly improve the solubility of 2-aminoquinazoline derivatives. mdpi.com

While this compound features a direct linkage between the piperidine and quinazoline moieties, related studies on other quinazoline derivatives have explored the impact of introducing a linking arm between the core and the cyclic amine. The length and nature of this linker can significantly influence how the molecule fits into its target binding site. For example, in the development of A2A receptor antagonists, the introduction of aminoalkyl chains containing tertiary amines at the C2-position was investigated. mdpi.com It was found that an optimum spacer length was required, and the nature of the spacer (linear alkyl vs. more rigid aromatic) did not adversely affect binding affinity. mdpi.com This suggests that for derivatives of this compound, the introduction of a linker between the C4 position and the piperidine ring could be a viable strategy to modulate activity, although this would represent a significant structural departure from the parent compound.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.govresearchgate.net

For quinazoline derivatives, various QSAR models have been developed to understand the structural requirements for different biological activities, including anticancer and antimicrobial effects. nih.govrsc.org These models typically use a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For example, a QSAR study on quinoxaline (B1680401) derivatives identified descriptors related to shape, topological charges, and atomic properties as being important for explaining binding affinity. nih.gov

In the context of this compound and its analogs, a QSAR model could be developed by synthesizing a library of derivatives with systematic variations in substituents on the quinazoline core and the piperidine moiety. The biological activity of these compounds would then be measured, and this data would be used to build a predictive model. Such a model could identify the key structural features that contribute to the desired activity and guide the rational design of new, more effective compounds. The development of both 2D-QSAR and 3D-QSAR models can provide complementary information, with 3D-QSAR methods like CoMFA offering insights into the spatial arrangement of favorable and unfavorable interactions. researchgate.netrsc.org

Ligand-Based QSAR Analysis

Ligand-based Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing predictive models when the three-dimensional structure of the biological target is unknown. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinazoline derivatives, 2D-QSAR studies have been employed to understand how various substituents on the quinazoline scaffold influence their therapeutic effects, such as antitumor or anticonvulsant activities. researchgate.netnih.gov

In a typical QSAR analysis of quinazoline derivatives, a set of synthesized compounds with varying substituents is evaluated for a specific biological activity (e.g., inhibitory concentration, IC50). The structural properties of these molecules are then quantified using molecular descriptors, which can include electronic, steric, and hydrophobic parameters. A statistical model is then generated to correlate these descriptors with the observed activity.

For instance, a study on imidazoquinazoline derivatives, which share a structural relationship with the target compound, revealed a statistically significant QSAR model. nih.gov Such models are often validated by their high correlation coefficients (R²) and cross-validation coefficients (Q²), indicating robust predictive power. researchgate.net These analyses help in predicting the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.

Table 1: Example QSAR Data for Quinazoline Derivatives Note: This table is a representative example based on typical QSAR studies and does not reflect data for a single specific study.

| Compound Derivative | Substituent (R) | Log(1/IC50) (Observed Activity) | Log(1/IC50) (Predicted Activity) | Key Descriptor Value (e.g., Hydrophobicity) |

|---|---|---|---|---|

| Derivative 1 | -H | 5.2 | 5.1 | 0.5 |

| Derivative 2 | -CH3 | 5.8 | 5.7 | 1.1 |

| Derivative 3 | -Cl | 6.1 | 6.2 | 1.3 |

| Derivative 4 | -OCH3 | 5.5 | 5.4 | 0.8 |

| Derivative 5 | -NO2 | 6.5 | 6.6 | 1.5 |

Pharmacophore Modeling for Target Interactions

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model serves as a 3D template for designing or identifying new potent ligands. For classes of compounds like pyrazolylaminoquinazoline derivatives, which are structurally analogous to this compound, pharmacophore models have been successfully generated to understand their interactions with target receptors, such as Fibroblast Growth Factor Receptor 2 (FGFR2). researchgate.net

The process begins by aligning a set of active compounds and identifying common chemical features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). The resulting hypothesis identifies the spatial arrangement of these features crucial for biological activity. For example, a highly predictive pharmacophore model for FGFR2 inhibitors was developed, displaying five key features. researchgate.net Such models are instrumental in virtual screening campaigns to filter large compound libraries and identify novel molecules with the desired activity profile.

Elucidation of Key Pharmacophoric Features for Biological Activities

The elucidation of key pharmacophoric features provides a clear understanding of the specific molecular interactions required for a compound's biological function. Based on modeling studies of related quinazoline compounds, several critical features have been identified. researchgate.netresearchgate.net

Hydrogen Bond Acceptors/Donors : The quinazoline scaffold itself contains nitrogen atoms that can act as hydrogen bond acceptors. Studies have shown that interactions, such as hydrogen bonds with amino acid residues like Alanine (Ala) in a receptor's binding site, are crucial for affinity. researchgate.net

Hydrophobic Features : The piperidine ring at the C4 position of the quinazoline core represents a significant hydrophobic feature. This group often occupies a hydrophobic pocket within the target protein, contributing substantially to the binding affinity. researchgate.net

Aromatic Ring System : The fused aromatic rings of the quinazoline core are critical for establishing π-π stacking or other non-covalent interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

These features collectively define the molecular blueprint for high-affinity binding. The spatial relationship between the hydrogen bonding sites, the hydrophobic piperidine moiety, and the aromatic system is paramount for potent biological activity. Understanding these key pharmacophoric elements allows medicinal chemists to rationally design next-generation derivatives with improved potency and selectivity. researchgate.net

Table 2: Key Pharmacophoric Features and Their Roles

| Pharmacophoric Feature | Structural Component | Putative Interaction with Target | Importance for Activity |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Quinazoline Nitrogen Atoms | Forms hydrogen bonds with amino acid residues (e.g., Ala567) | High |

| Hydrophobic Group (HY) | Piperidine Ring | Occupies hydrophobic pockets in the binding site | High |

| Aromatic Ring (AR) | Quinazoline Core | Participates in π-π stacking interactions | Moderate to High |

| Hydrogen Bond Donor (HBD) | (If present on substituents) | Forms hydrogen bonds with acceptor sites on the target | Variable |

Computational Chemistry and Molecular Modeling Applications in the Study of 2 Chloro 4 Piperidin 1 Yl Quinazoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug design, it is used to model the interaction between a small molecule ligand, such as a quinazoline (B50416) derivative, and its macromolecular target, typically a protein or enzyme. This method is instrumental in elucidating the binding mode and affinity of potential drug candidates, which are critical determinants of their biological activity.

For quinazoline-based compounds, which are known to target a variety of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase, molecular docking is a cornerstone of the research process. nih.gov The simulations can predict how derivatives of the quinazoline scaffold fit within the ATP-binding site of such kinases, providing a structural basis for their inhibitory mechanism. nih.govnih.gov The accuracy of the docking protocol is often validated by redocking a known co-crystalized ligand (e.g., erlotinib (B232) for EGFR) into the active site and ensuring the resulting pose has a low root-mean-square deviation (RMSD) compared to its experimentally determined coordination. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of energy (e.g., kcal/mol). nih.gov This score estimates the free energy of binding, with lower (more negative) values indicating a more favorable and stable interaction between the ligand and the target. For instance, in studies of quinazolinone derivatives targeting EGFR, docking scores have been used to rank compounds and correlate their predicted affinities with experimentally observed cytotoxic activities. nih.gov

Pose analysis involves a detailed examination of the ligand's orientation and conformation within the binding pocket. researchgate.net This analysis identifies the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and pi-alkyl interactions. nih.gov For example, the quinazolinone moiety of a ligand might engage in pi-pi and pi-alkyl interactions with residues like Ala 719, Leu 694, and Phe 699 in the EGFR active site, while other parts of the molecule form hydrophobic contacts with surrounding residues. nih.gov

The table below illustrates hypothetical binding energies for a series of quinazoline derivatives docked against a target protein, showcasing how this data is used to compare potential drug candidates.

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) |

| 2-Chloro-4-(piperidin-1-yl)quinazoline | EGFR | -9.5 |

| Analogue 1 | EGFR | -10.1 |

| Analogue 2 | EGFR | -8.7 |

| Analogue 3 | EGFR | -9.2 |

| Erlotinib (Reference) | EGFR | -10.1 |

Note: Data is illustrative and based on typical values found in computational studies of similar compounds. nih.gov

Molecular docking is crucial for identifying the key amino acid residues within the target's binding pocket that are essential for ligand recognition and binding. By visualizing the docked pose, researchers can pinpoint which residues form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. researchgate.netnih.gov This information is vital for understanding the structure-activity relationship (SAR).

In studies of quinazolinone derivatives, docking has revealed important interactions with specific residues. For example, simulations targeting MMP-13 inhibitors identified key interactions with residues like Ala238, Thr245, and Met253 through hydrogen bonding and electrostatic forces. nih.gov Similarly, when targeting EGFR, hydrophobic interactions with residues such as Gly 697, Met 769, and Leu 768 have been observed. nih.gov This knowledge allows for the rational design of new analogues where chemical modifications are made to enhance interactions with these critical residues, potentially leading to improved potency and selectivity.

The following table summarizes key amino acid interactions typically observed for quinazoline-based inhibitors in the EGFR binding pocket.

| Interacting Residue | Type of Interaction |

| Met769 | Hydrophobic |

| Leu694 | Pi-Alkyl |

| Ala719 | Pi-Pi / Pi-Alkyl |

| Cys773 | Hydrogen Bond |

| Val702 | Pi-Alkyl |

| Lys721 | Pi-Alkyl |

Note: This table is a representative summary based on published docking studies of quinazoline analogues. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the complex over time. By simulating the system for several nanoseconds, MD can assess the stability of the predicted binding pose and refine the understanding of the intermolecular interactions. nih.govresearchgate.net

MD simulations are particularly useful for verifying the stability of the hydrogen bonds and other key interactions identified through docking. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation indicates whether the complex remains stable or undergoes significant conformational changes. A stable RMSD suggests that the ligand remains securely bound in its initial docked pose. semanticscholar.org These simulations can reveal that certain interactions, like hydrogen bonds with specific residues, are enhanced and maintained throughout the simulation, providing stronger evidence for their importance in the binding mechanism. nih.gov

In Silico Pharmacokinetic Profiling Predictions for Lead Optimization

A significant challenge in drug development is ensuring that a potent compound also possesses favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). wiley.com In silico ADMET prediction tools have become a standard part of the lead optimization process, allowing for the early-stage computational screening of compounds for potential liabilities. wiley.com

For compounds like this compound and its analogues, computational models can predict a range of properties. These include adherence to drug-likeness rules such as Lipinski's Rule of Five, which assesses molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net Furthermore, these tools can predict parameters related to absorption (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., inhibition of cytochrome P450 enzymes), and potential toxicity (e.g., mutagenicity or carcinogenicity). researchgate.netnih.gov This early profiling helps to filter out compounds with poor predicted pharmacokinetics, saving time and resources by focusing experimental efforts on the most promising candidates. unar.ac.id

The table below presents a sample in silico ADMET profile for a hypothetical quinazoline derivative.

| ADMET Property | Predicted Value/Outcome |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Lipinski's Rule of Five Violations | 0 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| Mutagenicity | Non-Mutagen |

Note: This table represents typical outputs from in silico ADMET prediction software. researchgate.netnih.gov

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach allows researchers to rapidly assess thousands or even millions of compounds in silico, prioritizing a smaller, more manageable number for experimental testing. dndi.org For a scaffold like this compound, virtual screening can be used to explore variations at different positions of the quinazoline core, such as the 2- and 4-positions, to discover novel analogues with potentially improved activity. acs.org

Building on the insights from docking, MD, and QSAR studies, de novo design involves the creation of entirely new molecules tailored to fit the target's binding site. nih.gov Based on the identified pharmacophoric features—the essential spatial arrangement of functional groups required for activity—new chemical entities can be designed. For example, if docking studies show that a specific region of the binding pocket is unoccupied, new functional groups can be added to an existing quinazoline scaffold to form additional favorable interactions, with the goal of enhancing binding affinity and selectivity. nih.govnih.gov

Synthesis and Biological Evaluation of Novel Analogues and Derivatives of 2 Chloro 4 Piperidin 1 Yl Quinazoline

Exploration of Related Piperidine (B6355638)/Piperazine-Containing Quinazolines

The substitution of the chlorine atom at the 2-position and the piperidine ring at the 4-position of the quinazoline (B50416) core serves as a versatile platform for creating extensive libraries of compounds. Research has actively explored the replacement and modification of the piperidine moiety with piperazine (B1678402) and other cyclic amines to modulate pharmacological activity. doaj.orgnih.gov These modifications significantly influence the compound's interaction with biological targets, primarily protein kinases. ekb.eg

For instance, a series of 2,4-diaminoquinazoline derivatives, where the 2-position was substituted with various 4-substituted-piperidine/piperazine-1-yl groups, were synthesized and evaluated as p21-activated kinase 4 (PAK4) inhibitors. doaj.orgresearchgate.net Many of these compounds exhibited potent inhibitory activity against PAK4 and displayed significant antiproliferative effects against A549 lung cancer cells. researchgate.net Similarly, studies on 4-piperazin-1-yl-quinazoline derivatives have identified potent and selective inhibitors of the platelet-derived growth factor (PDGF) receptor, a key target in oncology. nih.gov

Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the piperidine or piperazine ring is crucial for activity. For example, in the development of PAK4 inhibitors, specific substitutions on the piperazine ring led to compounds with IC50 values in the low nanomolar range. researchgate.net

| Compound | Target | Activity (IC50) | Cancer Cell Line |

|---|---|---|---|

| Compound 8d (piperazine derivative) | PAK4 | 0.060 µM | A549 |

| Compound 9c (piperidine derivative) | PAK4 | 0.068 µM | A549 |

| Piperazine quinazoline-based derivative (59) | CDK-4 | 0.007 µM | N/A |

Hybrid Molecules and Conjugates Incorporating the Quinazoline-Piperidine Scaffold

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to develop analogs with improved potency and multi-faceted biological activity. nih.govrsc.org The quinazoline-piperidine scaffold has been successfully integrated with other biologically active moieties to create novel hybrid compounds. rsc.org

This approach aims to engage multiple biological targets or to enhance the activity at a primary target. For example, hybrids combining the quinazoline core with chalcones, 1,2,3-triazoles, and 1,3,5-triazines have shown promising anticancer activity against various cell lines. nih.gov Another study involved the synthesis of quinazolinone–isoxazoline hybrids, which merges two pharmacologically significant systems. mdpi.com Furthermore, researchers have designed and synthesized novel hybrids using 2-substituted quinazolinones and 2-phenyloxadiazole, with some analogs showing potent anticancer activity against HeLa cell lines. nih.gov The rationale is that the resulting hybrid molecule may exhibit a synergistic effect, overcoming some of the limitations (like resistance) of the individual pharmacophores. nih.govrsc.org

Strategies for Enhancing Selectivity and Potency through Structural Diversification

The development of potent and selective therapeutic agents requires meticulous structural optimization. For quinazoline-based compounds, structure-activity relationship (SAR) studies are crucial for guiding the design of new analogs. researchgate.netnih.gov Diversification strategies often focus on three main regions of the 2-chloro-4-(piperidin-1-yl)quinazoline scaffold:

The C2-Position: Replacing the chlorine atom with various substituted amines, anilines, or other heterocyclic rings can significantly impact target binding and selectivity. nih.gov For instance, the introduction of a 4-anilino group is a common strategy for targeting the ATP-binding site of kinases like EGFR. ekb.eg

The C4-Piperidine Ring: Modifications on the piperidine ring itself, such as adding substituents or altering its conformation, can fine-tune the compound's interaction with the target protein and improve its pharmacokinetic properties. researchgate.net

The Quinazoline Core: Substitutions at other positions of the quinazoline ring (e.g., positions 6, 7, or 8) can modulate the electronic properties and steric profile of the molecule, leading to enhanced potency and selectivity. nih.govmdpi.com For example, adding a methoxy (B1213986) group at the C6 and C7 positions has been explored in many kinase inhibitors. nih.gov

A study on 2,4,6-trisubstituted quinazoline derivatives containing a piperidine moiety demonstrated that specific substitutions could lead to compounds with potent anti-proliferative activity against gastric cancer cells (MGC-803) by inducing apoptosis and blocking the cell cycle. researchgate.net

| Modification Site | Structural Change | Impact on Activity |

|---|---|---|

| Quinazoline C4-Position | Anilino group | Crucial for hydrophobic interactions with EGFR. researchgate.net |

| Quinazolinone C3-Position | Bulky, hydrophobic, electron-withdrawing substituents | Essential for anti-proliferative activity. nih.gov |

| Quinazolinone C7-Position | Chlorine atom | Favors anticonvulsant activity. mdpi.com |

Future Directions in Quinazoline-Based Compound Discovery

The field of quinazoline-based drug discovery continues to evolve, with several promising future directions. ontosight.ai A primary challenge in cancer therapy is the development of drug resistance. nih.gov Future research will focus on designing novel quinazoline derivatives that can overcome resistance mechanisms, for example, by creating irreversible inhibitors that form covalent bonds with their targets. ekb.eg

The exploration of new biological targets beyond the well-established kinases is another key area. Quinazoline derivatives have shown potential against a variety of targets, and expanding the scope of biological screening could uncover novel therapeutic applications. mdpi.com The use of computational methods, such as molecular docking and virtual screening, will continue to accelerate the design and identification of new lead compounds. nih.govnih.gov

Furthermore, the development of multi-target drugs, which can simultaneously modulate several signaling pathways, is a growing trend. nih.gov The quinazoline scaffold is well-suited for this approach, given its chemical tractability and proven activity against multiple target classes. Hybridization strategies will likely play a significant role in achieving this goal. rsc.org Continued innovation in synthetic methodologies will also be essential to access novel and diverse chemical spaces around the quinazoline core. mdpi.com

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(piperidin-1-yl)quinazoline?

The compound is typically synthesized via nucleophilic substitution of 2,4-dichloroquinazoline with piperidine. For example, reacting 2,4-dichloroquinazoline with 3-aminopropanol under reflux conditions in a polar aprotic solvent (e.g., ethanol or acetonitrile) yields 92% product after purification. Key steps include optimizing reaction time, temperature (80–100°C), and stoichiometric ratios of reactants . Characterization is confirmed via H NMR, MS, and elemental analysis .

Q. How is the purity and structural integrity of this compound validated?

Analytical techniques include:

Q. What are the primary pharmacological applications of quinazoline derivatives like this compound?

Quinazolines are explored as anti-inflammatory agents due to their inhibition of cyclooxygenase (COX) pathways and as antibacterial agents targeting Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis . Modifications at the 4-position (e.g., piperidinyl groups) enhance bioavailability and target affinity .

Advanced Research Questions

Q. How do solvent and catalyst choices impact nucleophilic substitution reactions in synthesizing this compound?

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity, yielding 70–92%, while protic solvents (e.g., ethanol) reduce yields to 35–50% due to solvation effects .

- Catalysts : KCO or TEA (triethylamine) as bases enhance deprotonation of piperidine, accelerating substitution. For example, TEA in i-PrOH at 80°C achieves 98% yield in analogous reactions .

Q. What strategies optimize the introduction of piperidine and other heterocyclic groups at the 4-position of quinazoline?

- Stepwise functionalization : Use 2,4-dichloroquinazoline to sequentially introduce piperidine (at 4-position) and other groups (e.g., fluoro, methoxy) at the 2-position via controlled reaction conditions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining high yields (e.g., 85–90% in 15 minutes) .

Q. How can structural modifications improve the biological activity of this compound?

- Piperidine substituents : Elongating the alkyl chain (e.g., hexyloxy groups) or introducing azepane rings enhances lipophilicity and blood-brain barrier penetration, critical for CNS-targeted therapies .

- Electron-withdrawing groups : Adding trifluoromethyl or nitro groups at the 6-position increases antibacterial potency by 3–5 fold .

Q. What are the challenges in analyzing trace impurities in this compound?

- HPLC-MS/MS : Detects impurities at <0.1% levels, such as unreacted 2,4-dichloroquinazoline or byproducts from incomplete piperidine substitution .

- Validation parameters : Linearity (R > 0.999), recovery rates (98–103%), and precision (RSD < 1.2%) are critical for regulatory compliance .

Methodological Considerations

- Contradictions in data : reports yields varying from 35% to 76% based on solvent/catalyst pairs, highlighting the need for iterative optimization.

- Advanced characterization : Single-crystal X-ray diffraction (noted in for analogous compounds) resolves ambiguities in regiochemistry for complex derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.